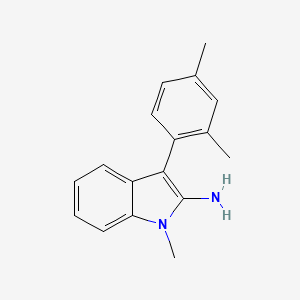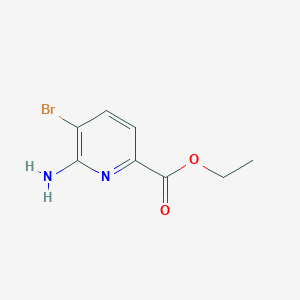
Ethyl 6-amino-5-bromopicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-amino-5-bromopicolinate is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of picolinic acid, featuring an amino group at the 6th position and a bromine atom at the 5th position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-amino-5-bromopicolinate can be synthesized through a multi-step process. One common method involves the monolithiation of 2,6-dibromopyridine, followed by a reaction with ethyl formate and subsequent reaction with iodine in ethanol. This three-step procedure yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-amino-5-bromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used. For example, substitution with an amine can yield an amino derivative.
Oxidation and Reduction: Oxidation can lead to the formation of nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-amino-5-bromopicolinate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 6-amino-5-bromopicolinate involves its interaction with molecular targets such as lanthanide metal ions. It acts as a ligand, binding to these ions and potentially inhibiting the production of proinflammatory cytokines and reactive oxygen species. This inhibition may lead to neuroprotective effects, reducing oxidative damage in brain cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6-bromopicolinate: Lacks the amino group, making it less versatile in certain chemical reactions.
Ethyl 6-cyclopropylpyridine-2-carboxylate: Features a cyclopropyl group instead of an amino group, leading to different chemical properties.
3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester: Similar structure but with the amino group at a different position, affecting its reactivity.
Uniqueness
Ethyl 6-amino-5-bromopicolinate is unique due to the presence of both an amino group and a bromine atom on the pyridine ring
Eigenschaften
Molekularformel |
C8H9BrN2O2 |
|---|---|
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
ethyl 6-amino-5-bromopyridine-2-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2H2,1H3,(H2,10,11) |
InChI-Schlüssel |
KCVNGVKRMFISNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=C(C=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



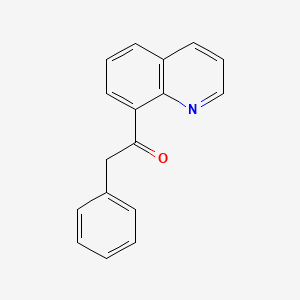
![5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11865627.png)
![(3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine](/img/structure/B11865632.png)
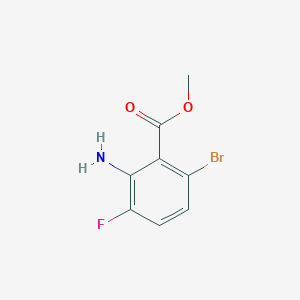


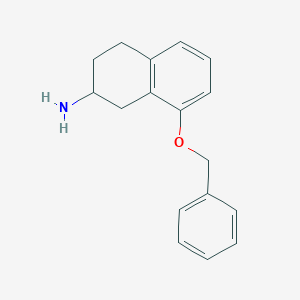
![4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11865663.png)


![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)
